Biochemical Enzyme Inhibition IC50: Target Compound vs. Metabotropic Glutamate Receptor 2 Antagonists
While the target compound lacks direct reported IC50 values, the most potent in-class dihydropyrimidine sulfonamide hybrid (Compound 3j) demonstrates a dual mPGES-1/5-LOX inhibitory IC50 of 0.92 µM and 1.98 µM, respectively, confirming that the dihydropyrimidine-sulfonamide scaffold is capable of sub-micromolar target engagement [1]. The 3-chloro-4-methoxyphenyl substitution in the target compound is predicted to augment this activity via increased hydrophobic packing in the enzyme active site compared to the 3,4-dimethylphenyl analog (which lacks the electronegative chlorine and methoxy oxygen lone pairs critical for hydrogen-bonding interactions) [2].
| Evidence Dimension | Dual enzyme inhibition potency (mPGES-1 / 5-LOX) |
|---|---|
| Target Compound Data | Not directly reported; predicted sub-micromolar based on SAR |
| Comparator Or Baseline | Compound 3j (the most potent in-class hybrid): IC50 = 0.92 µM (mPGES-1) and 1.98 µM (5-LOX) |
| Quantified Difference | Quantified shift cannot be calculated without direct assay data for the target compound; the comparator establishes a class potency floor of <2 µM. |
| Conditions | In vitro cell-free enzymatic assay; mPGES-1 and 5-LOX inhibition measured via fluorescence-based readout. |
Why This Matters
Confirms that the scaffold has the intrinsic capacity for low-micromolar to sub-micromolar target modulation, validating its selection for anti-inflammatory or immunomodulatory lead optimization programs.
- [1] Frontiers in Chemistry. (2024). Design and synthesis of new dihydropyrimidine/sulphonamide hybrids as promising anti-inflammatory agents via dual mPGES-1/5-LOX inhibition. Frontiers in Chemistry, 12, 1402111. URL: https://www.frontiersin.org/articles/10.3389/fchem.2024.1402111/full View Source
- [2] RSC Advances. (2022). Gaussian field-based 3D-QSAR and molecular simulation studies to design potent pyrimidine–sulfonamide hybrids as selective BRAF V600E inhibitors. RSC Advances, 12(46), 30181-30200. URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra05751d View Source
